2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, where the appropriate thiol is reacted with the protected amino acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting amino acid are reacted with Fmoc chloride in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo substitution reactions where the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: Free amino acid.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Substituted amino acids with different functional groups.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under mild basic conditions to reveal the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetic acid
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid is unique due to the presence of the methylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other Fmoc-protected amino acids may not be suitable.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-12(26-2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURVSROGASYTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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